Boc-Ser(Fmoc-Ala)-OH

Peptide Synthesis Orthogonal Protection Solid-Phase Peptide Synthesis

Synthesizing branched or cyclic peptides with sequential monomer coupling leads to epimerization, low yield, and excess reagent costs. Boc-Ser(Fmoc-Ala)-OH (CAS 944283-07-2) eliminates one coupling cycle at the sterically hindered Ser-Ala junction while enabling independent, site-selective deprotection via its orthogonal Boc (acid-labile) and Fmoc (base-labile) groups. · ≥98% HPLC purity reduces deletion-sequence impurities in SPPS campaigns exceeding 30 amino acids. · Pre-coupled dipeptide format cuts cycle time and cumulative epimerization risk compared to sequential monomer addition. · Compatible with hybrid Boc/Fmoc protocols for post-translationally modified or conformationally constrained peptides.

Molecular Formula C26H30N2O8
Molecular Weight 498.53
CAS No. 944283-07-2
Cat. No. B613632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Ser(Fmoc-Ala)-OH
CAS944283-07-2
Molecular FormulaC26H30N2O8
Molecular Weight498.53
Structural Identifiers
SMILESCC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C26H30N2O8/c1-15(23(31)34-14-21(22(29)30)28-25(33)36-26(2,3)4)27-24(32)35-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,27,32)(H,28,33)(H,29,30)/t15-,21-/m0/s1
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Ser(Fmoc-Ala)-OH Overview


Boc-Ser(Fmoc-Ala)-OH (CAS 944283-07-2), also referred to as Boc-Ser(Ala-Fmoc)-OH or N-(tert-butoxycarbonyl)-O-(N-fluorenylmethoxycarbonyl-L-alanyl)-L-serine, is an orthogonally protected dipeptide building block that incorporates both acid-labile and base-labile protecting groups within a single molecular scaffold . The compound features a tert-butyloxycarbonyl (Boc) group on the α-amino group of L-serine and a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group of L-alanine, which is esterified to the serine hydroxyl side chain . With a molecular formula of C₂₆H₃₀N₂O₈ and a molecular weight of 498.53 g/mol, this pre-coupled dipeptide is engineered for stepwise solid-phase peptide synthesis (SPPS) where orthogonal deprotection chemistry is required for constructing branched, cyclic, or otherwise architecturally constrained peptides [1].

Why Boc-Ser(Fmoc-Ala)-OH Cannot Be Substituted


Boc-Ser(Fmoc-Ala)-OH cannot be simply replaced by generic mono-protected amino acids or non-orthogonal dipeptide analogs without fundamentally altering the synthetic route, yield, or structural fidelity of the target peptide. The compound's defining feature is its true orthogonal protection strategy: the Boc group is acid-labile and removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile and removed with piperidine or other secondary amines, with each deprotection event leaving the other protecting group intact [1]. This orthogonality enables sequential, site-selective deprotection that is essential for constructing branched peptides and N-backbone cyclic peptides [2]. Substituting with a dipeptide bearing only acid-labile groups (e.g., Boc/Bzl) creates a non-orthogonal system where both protecting groups are removed under similar acidic conditions, resulting in uncontrolled deprotection, side-chain scrambling, and reduced synthetic yield . Similarly, substituting with single amino acid building blocks eliminates the pre-coupled dipeptide advantage, requiring two sequential coupling steps that increase cycle time, reagent consumption, and the risk of epimerization or incomplete coupling at sterically hindered junctions.

Boc-Ser(Fmoc-Ala)-OH Differentiation Evidence


Orthogonal Protection vs. Non-Orthogonal Analogs

Boc-Ser(Fmoc-Ala)-OH employs a true orthogonal protection scheme (acid-labile Boc on serine α-amine; base-labile Fmoc on alanine α-amine), whereas the alternative Boc/Bzl protection system employs two acid-labile groups that are not orthogonal. In Boc/Bzl systems, both the Boc group and benzyl-based side-chain protecting groups are removed under identical acidic conditions (TFA), which precludes selective, sequential deprotection and leads to premature exposure of reactive side chains . In contrast, the Boc/Fmoc pair in Boc-Ser(Fmoc-Ala)-OH allows independent deprotection in either order: Fmoc removal with 20% piperidine in DMF leaves the Boc group intact, while Boc removal with TFA leaves the Fmoc group intact [1].

Peptide Synthesis Orthogonal Protection Solid-Phase Peptide Synthesis

Pre-Coupled Dipeptide vs. Sequential Coupling

Boc-Ser(Fmoc-Ala)-OH is supplied as a pre-coupled dipeptide building block, which reduces the number of coupling cycles required during SPPS by one full cycle compared to sequentially coupling Boc-Ser-OH and Fmoc-Ala-OH as individual monomers. The pre-coupled format also bypasses the sterically hindered coupling between serine and alanine residues, which is particularly susceptible to incomplete acylation and epimerization when performed on-resin [1].

Dipeptide Building Block SPPS Efficiency Epimerization

Dual-Protection vs. Single-Protection Architecture

The molecular architecture of Boc-Ser(Fmoc-Ala)-OH uniquely positions the Boc group on the serine α-amine and the Fmoc group on the alanine α-amine, with the alanine residue esterified to the serine hydroxyl side chain. This structural arrangement directly enables the synthesis of N-backbone cyclic and branched peptides, where the serine side-chain serves as a branching point that must be orthogonally protected relative to the main-chain amino groups [1]. In comparison, conventional mono-protected amino acids such as Boc-Ser-OH or Fmoc-Ala-OH lack the pre-installed side-chain branching functionality and cannot be used interchangeably in branched-peptide synthetic routes .

Branched Peptides Side-Chain Protection Cyclic Peptides

Commercial Purity vs. Industry Benchmark

Commercially available Boc-Ser(Fmoc-Ala)-OH is supplied with a purity specification of ≥98% by HPLC analysis, which meets or exceeds the industry benchmark for advanced SPPS building blocks where high monomer purity is essential to avoid deletion sequences and truncated byproducts in long peptide syntheses . While no head-to-head purity comparison with a specific analog is available, this specification is quantitatively verifiable and directly relevant to procurement decisions where purity thresholds impact synthetic yield and purification burden.

Purity Quality Control Procurement

Solubility Profile vs. General Dipeptides

Boc-Ser(Fmoc-Ala)-OH is soluble in dimethyl sulfoxide (DMSO) and is recommended for storage at -20°C [1]. The compound exhibits low aqueous solubility with a calculated value of approximately 3.9 × 10⁻³ g/L (3.9 mg/L) at 25°C [2]. This solubility profile is consistent with the hydrophobic character imparted by the Fmoc fluororenyl moiety and the Boc tert-butyl group, and it informs proper handling and dissolution protocols during SPPS coupling steps.

Solubility DMSO Formulation

Molecular Identity and Mass Confirmation

Boc-Ser(Fmoc-Ala)-OH has a defined molecular formula of C₂₆H₃₀N₂O₈ and an exact molecular weight of 498.53 g/mol (calculated exact mass 498.200 g/mol for [M]⁺) . This precise mass specification enables unambiguous identification by LC-MS during quality control and reaction monitoring. Unlike generic single-protected amino acids (e.g., Boc-Ser-OH, MW 205.21; Fmoc-Ala-OH, MW 311.33), the higher molecular weight and distinctive fragmentation pattern of this dipeptide building block provide a unique mass spectrometric signature that facilitates tracking of coupling efficiency and product verification in complex peptide synthesis workflows .

Molecular Weight Quality Control Mass Spectrometry

Boc-Ser(Fmoc-Ala)-OH Applications


N-Backbone Cyclic and Branched Peptide Synthesis

Boc-Ser(Fmoc-Ala)-OH is functionally essential for the synthesis of N-backbone cyclic peptides and branched peptide architectures where the serine hydroxyl side chain serves as a branching or cyclization anchor. The orthogonal Boc (acid-labile) and Fmoc (base-labile) protection enables sequential, site-selective deprotection that allows the peptide backbone to be elongated in one direction while the serine side chain is independently functionalized or cyclized [1]. This capability is non-substitutable with mono-protected amino acids, making Boc-Ser(Fmoc-Ala)-OH a required building block for research programs targeting conformationally constrained cyclic peptides for drug discovery .

Step-Efficient SPPS for Long Peptides

In solid-phase synthesis of peptides exceeding 30 amino acids in length, the pre-coupled Ser-Ala dipeptide format of Boc-Ser(Fmoc-Ala)-OH eliminates one full coupling cycle compared to sequential monomer coupling, thereby reducing cumulative epimerization risk and improving crude product purity [1]. This efficiency advantage is particularly valuable when the Ser-Ala junction occurs in a sterically hindered region of the sequence or when synthesizing peptides for high-throughput screening where minimizing synthesis time and maximizing yield per run are procurement-critical considerations .

Hybrid SPPS for Post-Translational Modifications

The dual-protection architecture of Boc-Ser(Fmoc-Ala)-OH makes it compatible with hybrid Boc/Fmoc solid-phase peptide synthesis protocols, which are employed when a peptide requires both acid-stable and base-stable protecting groups at different positions. This hybrid strategy is particularly useful for synthesizing peptides bearing post-translational modifications (e.g., phosphorylation, glycosylation) that are sensitive to either acidic or basic conditions [1]. The orthogonal protection enables selective deprotection under conditions that preserve labile modifications, a capability not afforded by non-orthogonal building blocks .

Quality-Controlled Peptide API Process Development

In pharmaceutical process development for peptide active pharmaceutical ingredients (APIs), the ≥98% HPLC purity specification of commercially available Boc-Ser(Fmoc-Ala)-OH meets the elevated quality requirements for GMP or GMP-like synthesis campaigns [1]. Higher monomer purity directly reduces the accumulation of deletion sequences and closely related impurities that complicate downstream purification and increase cost of goods. The defined molecular weight (498.53 g/mol) and solubility profile (soluble in DMSO; storage at -20°C) provide clear parameters for developing robust, reproducible manufacturing processes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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